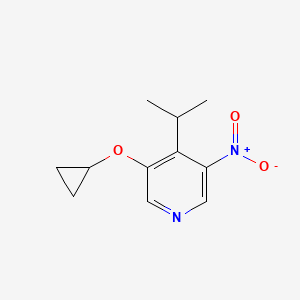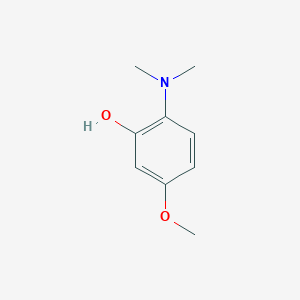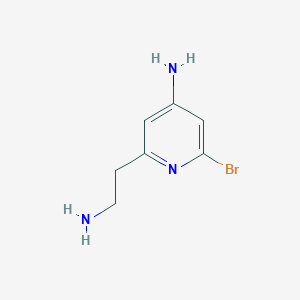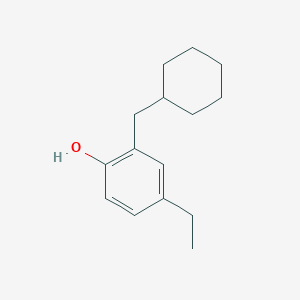
2-(Cyclohexylmethyl)-4-ethylphenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Cyclohexylmethyl)-4-ethylphenol is an organic compound that belongs to the class of phenols It features a phenolic hydroxyl group (-OH) attached to a benzene ring, which is further substituted with a cyclohexylmethyl group and an ethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclohexylmethyl)-4-ethylphenol can be achieved through several methods. One common approach involves the alkylation of 4-ethylphenol with cyclohexylmethyl chloride in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions in an organic solvent like toluene or dichloromethane.
Another method involves the Friedel-Crafts alkylation of 4-ethylphenol with cyclohexylmethyl bromide using a Lewis acid catalyst such as aluminum chloride. This reaction also requires anhydrous conditions and is carried out in a non-polar solvent like carbon tetrachloride.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and solvents are carefully selected to ensure high efficiency and minimal by-products. The purification of the final product is typically achieved through distillation or recrystallization.
化学反応の分析
Types of Reactions
2-(Cyclohexylmethyl)-4-ethylphenol undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form cyclohexylmethyl-4-ethylcyclohexanol.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products
Oxidation: Quinones or other oxidized phenolic compounds.
Reduction: Cyclohexylmethyl-4-ethylcyclohexanol.
Substitution: Halogenated or nitrated derivatives of this compound.
科学的研究の応用
2-(Cyclohexylmethyl)-4-ethylphenol has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a component in pharmaceutical formulations.
Industry: It is used in the production of specialty chemicals, polymers, and as an additive in various industrial processes.
作用機序
The mechanism of action of 2-(Cyclohexylmethyl)-4-ethylphenol involves its interaction with specific molecular targets and pathways. The phenolic hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound may interact with enzymes and receptors, modulating their activity and leading to various biological effects.
類似化合物との比較
Similar Compounds
- 2-(Cyclohexylmethyl)phenol
- 4-Ethylphenol
- Cyclohexylphenol
Uniqueness
2-(Cyclohexylmethyl)-4-ethylphenol is unique due to the presence of both a cyclohexylmethyl group and an ethyl group on the phenolic ring. This combination of substituents imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
特性
分子式 |
C15H22O |
|---|---|
分子量 |
218.33 g/mol |
IUPAC名 |
2-(cyclohexylmethyl)-4-ethylphenol |
InChI |
InChI=1S/C15H22O/c1-2-12-8-9-15(16)14(10-12)11-13-6-4-3-5-7-13/h8-10,13,16H,2-7,11H2,1H3 |
InChIキー |
MYVKLJZEGCEFTI-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC(=C(C=C1)O)CC2CCCCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


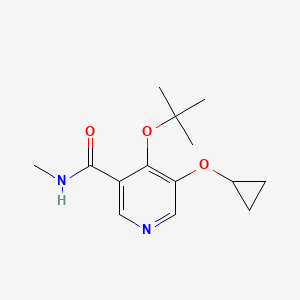
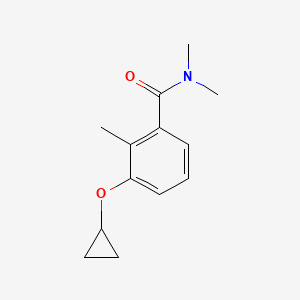
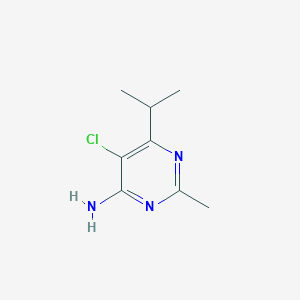
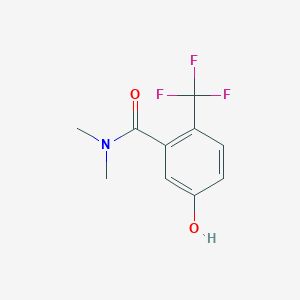
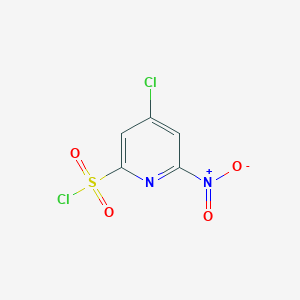

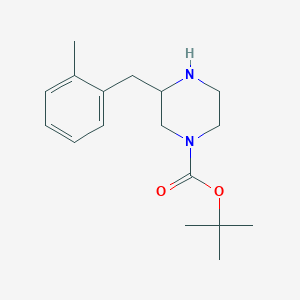
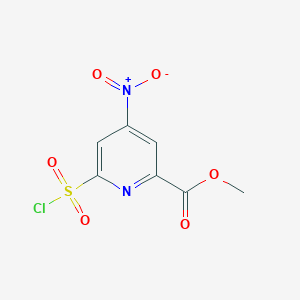
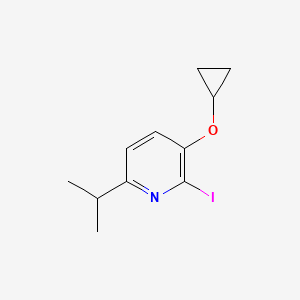
![6-Trifluoromethyl-2,3-dihydro-1H-pyrido[2,3-B][1,4]oxazine-2-carboxylic acid](/img/structure/B14845497.png)
